molecular formula C21H20N4O4 B4522460 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

Cat. No.: B4522460
M. Wt: 392.4 g/mol
InChI Key: NUWJHESSGPERPC-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide is a synthetic small molecule featuring a quinazolinone core substituted with 6,7-dimethoxy groups, linked via a propanamide chain to an indol-5-yl moiety. The quinazolinone scaffold is well-documented in medicinal chemistry for its role in kinase inhibition and anticancer activity, while the indole group is associated with interactions with biological targets such as serotonin receptors and tubulin polymers. The 6,7-dimethoxy substituents likely enhance solubility compared to halogenated analogs, and the propanamide linker provides structural flexibility for target binding.

Properties

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1H-indol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-18-10-15-17(11-19(18)29-2)23-12-25(21(15)27)8-6-20(26)24-14-3-4-16-13(9-14)5-7-22-16/h3-5,7,9-12,22H,6,8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWJHESSGPERPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Dimethoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinazolinone ring.

    Indole Substitution: Coupling of the indole moiety to the quinazolinone core.

    Amidation: Formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 6,7-dimethoxy groups contrast with chlorine or chlorophenoxy substituents in 7d–7e and 8a.
  • Side Chain Diversity : Unlike the piperazine-acetamide linker in 8a or the furan-methyl group in V030-2855, the target’s indol-5-yl-propanamide chain may facilitate π-π stacking interactions in hydrophobic binding pockets.

Pharmacological Implications

While bioactivity data for the target compound is absent, structural analogs provide insights:

  • Quinazolinone Core: Compounds like 8a with piperazine side chains show kinase inhibitory activity, suggesting the target’s quinazolinone moiety may interact with ATP-binding domains.
  • Indole vs. Phenoxymethyl: Indole-containing compounds (e.g., V030-2855) often target tubulin or neurotransmitter receptors, whereas phenoxymethyl groups (7d–8a) favor kinase inhibition. The target’s indol-5-yl group may broaden its therapeutic scope.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

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